Lapatinib Lapatinib Lapatinib 13C-D7 is an isotope labelled of Lapatinib. Lapatinib is a dual tyrosine kinase inhibitor. It can be used for the treatment of breast cancer and other solid tumours.
Brand Name: Vulcanchem
CAS No.: 1210608-87-9
VCID: VC0196443
InChI: InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
SMILES: CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Molecular Formula: C23[13C]H19D7ClFN4O4S
Molecular Weight: 589.09

Lapatinib

CAS No.: 1210608-87-9

Cat. No.: VC0196443

Molecular Formula: C23[13C]H19D7ClFN4O4S

Molecular Weight: 589.09

Purity: 95% by HPLC; 98% atom 13C;98% atom D

* For research use only. Not for human or veterinary use.

Lapatinib - 1210608-87-9

CAS No. 1210608-87-9
Molecular Formula C23[13C]H19D7ClFN4O4S
Molecular Weight 589.09
IUPAC Name N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine
Standard InChI InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
SMILES CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Chemical Properties and Structure

Lapatinib belongs to the 4-anilinoquinazoline class of kinase inhibitors . Its chemical structure features a quinazoline core that is responsible for its ability to interact with the ATP-binding domain in the cytoplasmic tail of tyrosine kinase receptors . This structural configuration allows lapatinib to function as a reversible, small molecule tyrosine kinase dual inhibitor of EGFR and HER2.

The compound is administered as lapatinib ditosylate, the salt form that enhances its pharmaceutical properties and bioavailability. Unlike other kinase inhibitors that may have broader spectrum activity, lapatinib demonstrates relative selectivity for EGFR and HER2, with estimated Ki-app values of 3 nM and 13 nM against EGFR and ErbB2 respectively .

Mechanism of Action

Lapatinib's primary mechanism of action involves the competitive binding to the ATP-binding domain in the cytoplasmic portion of both EGFR and HER2 receptors . This binding inhibits receptor autophosphorylation and activation, thereby dampening signal transduction along key oncogenic pathways, particularly the PI3K/Akt and the Ras/Raf/MAPK cascades . The dual inhibition of these receptors is particularly significant because they work synergistically in promoting breast cancer proliferation, making the simultaneous targeting more potent than inhibiting either receptor alone .

Unlike trastuzumab, which binds to the extracellular domain of HER2, lapatinib exerts its activity intracellularly . This distinction is important because it allows lapatinib to remain effective in certain scenarios where trastuzumab resistance has developed, such as in cases where truncated forms of HER2 lacking the extracellular domain are present.

Compared with other EGFR-specific tyrosine kinase inhibitors like erlotinib and gefitinib, lapatinib binds to an inactive-like conformation of EGFR and has comparatively slower inhibitor dissociation rates, with a dissociation half-life of ≥300 minutes . In EGFR-overexpressing cells, this correlates with prolonged downregulation of EGFR phosphorylation .

Beyond receptor inhibition, lapatinib's anti-tumor effects appear to be related to its impact on survivin, a member of the inhibitor of apoptosis family (IAP) of proteins that is expressed in 90% of all breast cancer cases and associated with poor outcomes . Studies have demonstrated that lapatinib significantly downregulates survivin protein expression, leading to increased apoptosis in HER2-overexpressing cell lines . Additionally, lapatinib increases the expression of p38, a stress-induced member of the MAPK pathway involved in apoptosis, and upregulates the cyclin-dependent kinase inhibitors p21 and p27 .

Another important aspect of lapatinib's mechanism is its ability to inhibit insulin-like growth factor I (IGF-I) signaling in both trastuzumab-sensitive and -resistant HER2 overexpressing cells . Cross-talk between the IGF-I receptor and HER2 in trastuzumab-resistant cells can increase HER2 receptor phosphorylation, which lapatinib effectively blocks .

Pharmacokinetics

Lapatinib demonstrates mostly linear elimination kinetics over the daily dose range of 10–1600 mg . The compound is metabolized primarily by CYP3A4/5 and to a lesser extent by CYP2C19 . This metabolic pathway makes lapatinib susceptible to drug-drug interactions, particularly with substances that inhibit or induce CYP3A4/5.

The bioavailability of lapatinib can be affected by food intake, with administration with food generally increasing its absorption. The drug is highly protein-bound in plasma, which influences its distribution throughout the body. Importantly, lapatinib has demonstrated the ability to cross the blood-brain barrier to some extent, which explains its activity against central nervous system (CNS) metastases in clinical studies .

Clinical Applications

The primary clinical application of lapatinib is in the treatment of HER2-positive metastatic breast cancer (MBC), particularly in patients whose disease has progressed after prior treatments including anthracyclines, taxanes, and trastuzumab . The compound has shown efficacy both as monotherapy and in combination with other anti-cancer agents.

One of the notable advantages of lapatinib is its activity against brain metastases, which are common in HER2-positive breast cancer and represent a significant clinical challenge due to the limited penetration of many agents across the blood-brain barrier . In a study of patients with CNS disease who had progressed despite radiation and trastuzumab, lapatinib demonstrated objective responses and volumetric reductions in CNS lesions, with a median time to treatment failure of approximately 3 months .

Efficacy in Clinical Trials

Multiple phase I, II, and III clinical trials have evaluated lapatinib's efficacy in various settings, establishing its role in the treatment of advanced and metastatic breast cancer .

Monotherapy Trials

In studies EGF100642 and EGF104911 conducted in Japanese patients with advanced or metastatic breast cancer who had progressed on anthracyclines and taxanes, lapatinib monotherapy demonstrated meaningful activity . For HER2-positive tumors (n=100), the objective response rate was 19.0% (95% confidence interval (CI): 11.8–28.1) and the clinical benefit rate was 25.0% (95% CI: 16.9–34.7) . The median time-to-progression in the HER2-positive group was 13.0 weeks compared to 8.0 weeks in the HER2-negative group (p=0.007), highlighting the importance of HER2 status in predicting response to lapatinib .

Combination Therapy Trials

The NALA trial (ClinicalTrials.gov identifier: NCT01808573) was a randomized, active-controlled phase III study comparing neratinib plus capecitabine against lapatinib plus capecitabine in patients with centrally confirmed HER2-positive metastatic breast cancer who had received at least two previous HER2-directed regimens . In this trial, the confirmed objective response rate in patients with measurable disease at screening was 26.7% (72/270 patients; 95% CI, 21.5% to 32.4%) for the lapatinib plus capecitabine arm, with a median duration of response of 5.6 months (95% CI, 4.2 to 6.4) .

Dose-Finding Studies

A phase I study evaluated intermittent high-dose lapatinib alternating with capecitabine to determine the maximum tolerated dose (MTD) . This novel dosing approach aimed to optimize efficacy while managing toxicity. The study determined that the MTD was 1500 mg twice daily lapatinib for 3 days on, 11 days off, alternating with capecitabine 1500 mg twice daily for 7 days on, 7 days off .

StudyDesignPatient PopulationTreatment ArmsKey Efficacy FindingsSource
EGF100642 & EGF104911Phase IIHER2+ MBC progressed on anthracyclines, taxanes, and trastuzumabLapatinib 1500 mg once dailyORR: 19.0%, CBR: 25.0%, Median TTP: 13.0 weeks
NALAPhase IIIHER2+ MBC with ≥2 previous HER2-directed regimensLapatinib (1,250 mg/day) + Capecitabine (1,000 mg/m² BID) vs. Neratinib + CapecitabineORR: 26.7%, Median DoR: 5.6 months
NeoALTTOPhase IIIHER2+ early breast cancerLapatinib vs. Trastuzumab vs. Combination3-year EFS: 78% (Lapatinib), 3-year OS: 93% (Lapatinib)
Phase I dose-findingPhase IAdvanced solid tumorsIntermittent high-dose lapatinib alternating with capecitabineMTD: Lapatinib 1500 mg BID (3 days on/11 off)
Adverse EventFrequency (Any Grade)Grade 3 FrequencyManagement Approaches
DiarrheaCommon (>20%)12.5-24.4%Loperamide, dose reduction, hydration
NauseaCommon (>20%)VariableAntiemetics, meal adjustments
Rash/ErythemaCommon (>20%)VariableTopical treatments, dose modification
Hepatic adverse eventsVariableVariableLiver function monitoring
FatigueCommon (>20%)VariableRest, dose adjustment if severe
Palmar-plantar erythrodysesthesiaCommon (>20%)VariableTopical treatments, dose modification
VomitingCommon (>20%)VariableAntiemetics, hydration
Cardiac eventsUncommonRareCardiac monitoring

Combination Therapies

Lapatinib has been extensively studied in combination with other anticancer agents, with the goal of enhancing efficacy through complementary or synergistic mechanisms.

Lapatinib Plus Capecitabine

The combination of lapatinib with capecitabine has been well-established in clinical practice. An additive effect was demonstrated in an in vitro study when lapatinib and 5-fluorouracil (the active metabolite of capecitabine) were used in combination in tumor cell lines . This scientific rationale translated to clinical benefit, leading to regulatory approval of this combination.

Lapatinib Plus Trastuzumab

The combination of lapatinib and trastuzumab has shown promise in both preclinical and clinical studies. Cell-based studies demonstrated that lapatinib combined with trastuzumab enhances breast cancer cell apoptosis in HER2-overexpressing breast cancer cells, including those resistant to trastuzumab monotherapy . The combination also potentiates antibody-dependent cell-mediated cytotoxicity (ADCC)-mediated cytotoxicity .

Novel Combination Approaches

Various novel combinations continue to be explored in clinical trials, including intermittent high-dose lapatinib regimens alternating with other agents . These approaches aim to maximize efficacy while managing toxicity profiles through innovative dosing strategies.

Biomarkers and Predictors of Response

Understanding which patients are most likely to benefit from lapatinib therapy is an important area of research. Several biomarkers have been investigated for their potential predictive value.

HER2 Expression

HER2 overexpression is a critical predictive biomarker for response to lapatinib. In clinical studies, patients with HER2-positive tumors consistently demonstrate better outcomes with lapatinib compared to those with HER2-negative disease . The time-to-progression and clinical benefit rate were significantly associated with HER2 expression in Japanese studies of lapatinib monotherapy .

PI3K/PTEN Pathway Alterations

Interestingly, patients with tumors harboring an H1047R PIK3CA mutation or low expression of PTEN have derived clinical benefit from lapatinib in some studies . This finding is notable because these biomarkers have been associated with resistance to trastuzumab, suggesting that lapatinib may offer benefit to a subset of patients with trastuzumab-resistant disease through different mechanisms of action.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator